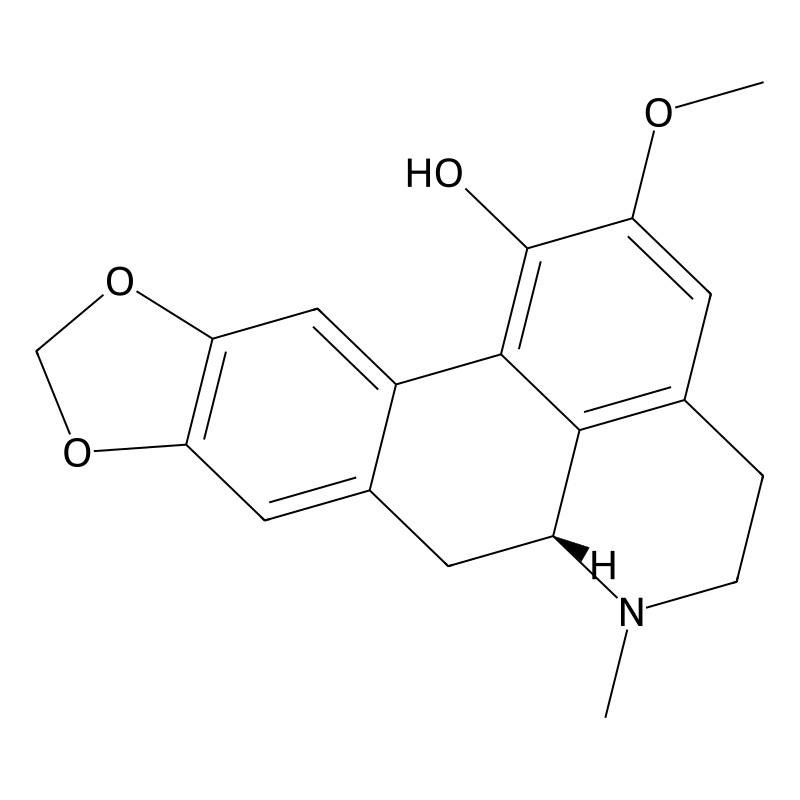(-)-Domesticine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
(-)-Domesticine, also known as Domesticine, is a naturally occurring alkaloid predominantly extracted from various plant species, including Nandina domestica and Ocotea lancifolia. It belongs to the isoquinoline class of compounds and is characterized by its complex molecular structure, which includes a nitrogen atom within a bicyclic framework. The compound exhibits potential pharmacological properties that have attracted scientific interest for its possible therapeutic applications.
- Oxidation: This involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: This reaction entails the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: In this reaction, one functional group is replaced by another, commonly using reagents such as halogens or nucleophiles.
The specific products formed from these reactions depend on the conditions and reagents used. For instance, oxidation can yield various oxidized derivatives, while reduction may produce different functional groups .
Research has indicated that (-)-Domesticine exhibits notable biological activities. It has been identified as a selective antagonist for the α1D-adrenoceptor subtype, which suggests potential applications in treating conditions related to this receptor's activity. Studies have shown that (-)-Domesticine demonstrates a significant selectivity for the α1D-adrenoceptor compared to other subtypes, indicating its potential as a therapeutic agent in cardiovascular diseases and other disorders mediated by adrenergic signaling pathways .
The synthesis of (-)-Domesticine involves several complex steps, typically starting from simpler organic precursors. One common synthetic route is through a benzyne reaction, where specific precursors are treated with sodium amide in liquid ammonia to yield (-)-Domesticine alongside other products. The synthesis process often requires precise control over reaction conditions, including temperature and pressure, and may utilize strong acids or bases to facilitate cyclization reactions .
Industrial Production Methods
In industrial settings, the production of (-)-Domesticine may employ optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly used to ensure high-quality outcomes while adhering to safety standards.
(-)-Domesticine has several applications across different fields:
- Pharmaceuticals: Due to its selective antagonist properties at the α1D-adrenoceptor, it holds promise for developing new medications aimed at cardiovascular issues.
- Research: It serves as a model compound for studying complex organic reactions and mechanisms in chemistry.
- Natural Products Chemistry: Its extraction and characterization contribute to understanding plant-derived compounds' pharmacological potentials .
Studies have focused on the interaction of (-)-Domesticine with various biological targets. Its mechanism of action primarily involves binding to specific receptors within cells, influencing signaling pathways related to cell growth and survival. The compound's interactions with adrenergic receptors have been particularly emphasized in research aimed at understanding its therapeutic potential .
Several compounds share structural similarities with (-)-Domesticine. These include:
- Berberine
- Palmatine
- Jatrorrhizine
Uniqueness
What distinguishes (-)-Domesticine from these similar alkaloids is its specific combination of functional groups and stereochemistry. This unique structural configuration may confer distinct biological activities and chemical reactivity compared to its analogs. For instance, while berberine is known for its antimicrobial properties, (-)-Domesticine's selectivity for adrenergic receptors highlights its potential in cardiovascular therapies .
Purity
XLogP3
Exact Mass
Appearance
Storage
Wikipedia
Dates
2: Iwasa K, Takahashi T, Nishiyama Y, Moriyasu M, Sugiura M, Takeuchi A, Tode C, Tokuda H, Takeda K. Online structural elucidation of alkaloids and other constituents in crude extracts and cultured cells of Nandina domestica by combination of LC-MS/MS, LC-NMR, and LC-CD analyses. J Nat Prod. 2008 Aug;71(8):1376-85. doi: 10.1021/np8001496. Epub 2008 Aug 1. PubMed PMID: 18671433.
3: Indra B, Matsunaga K, Hoshino O, Suzuki M, Ogasawara H, Muramatsu I, Taniguchi T, Ohizumi Y. (+/-)-Domesticine, a novel and selective alpha1D-adrenoceptor antagonist in animal tissues and human alpha 1-adrenoceptors. Eur J Pharmacol. 2002 Jun 7;445(1-2):21-9. PubMed PMID: 12065190.
4: Indra B, Matsunaga K, Hoshino O, Suzuki M, Ogasawara H, Ishiguro M, Ohizumi Y. Structure-activity relationship on (+/-)-nantenine derivatives in antiserotonergic activities in rat aorta. Can J Physiol Pharmacol. 2002 Mar;80(3):198-204. PubMed PMID: 11991230.
5: Indra B, Matsunaga K, Hoshino O, Suzuki M, Ogasawara H, Ohizumi Y. Structure-activity relationship studies with (+/-)-nantenine derivatives for alpha1-adrenoceptor antagonist activity. Eur J Pharmacol. 2002 Feb 22;437(3):173-8. PubMed PMID: 11890906.
6: Kiryakov HG, Iskrenova E, Daskalova E, Kuzmanov B, Evstatieva L. Alkaloids of Corydalis slivenensis. Planta Med. 1982 Mar;44(3):168-70. PubMed PMID: 17402105.
7: Kiryakov HG, Iskrenova E, Kuzmanov B, Evstatieva L. Alkaloids from Corydalis bulbosa. Planta Med. 1981 Sep;43(1):51-5. PubMed PMID: 17402008.
8: Kiryakov HG, Iskrenova E, Kuzmanov B, Evstatieva L. Alkaloids from Corydalis marschalliana. Planta Med. 1981 Mar;41(3):298-302. PubMed PMID: 17401850.
9: Kametani T, Shibuya S, Kigasawa K, Hiiragi M, Kusama O. Benzyne reaction. XII. Syntheses of amurine and domesticine by the benzyne reaction. J Chem Soc Perkin 1. 1971;15:2712-4. PubMed PMID: 5167558.








